molecular formula C11H18O4 B13943421 (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate

Cat. No.: B13943421
M. Wt: 214.26 g/mol
InChI Key: BHIMVEIVIIONQF-SFYZADRCSA-N
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Description

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is a cyclopropane-based ester featuring a methyl ester group at position 1 and a tert-butoxy oxoethyl substituent at position 2 of the cyclopropane ring. Its stereochemistry (1S,2R) is critical for its biochemical interactions and synthetic applications. Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity, which enhances receptor binding specificity.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (1S,2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-5-8(7)10(13)14-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1

InChI Key

BHIMVEIVIIONQF-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)CC1CC1C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Route

Cyclopropanation
  • Method : Reaction of nitroacetic acid ester (e.g., ethyl nitroacetate) with a 1,2-dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions (sodium carbonate) leads to cyclopropane ring formation.
  • Mechanism : Nucleophilic attack of the nitroacetate anion on the dihaloalkane, followed by ring closure.
  • Conditions : Elevated temperatures between 80–120 °C.
Nitro Group Reduction
  • Method : Conversion of the nitro group to an amine using catalytic hydrogenation or chemical reduction (e.g., tin(II) chloride in methanol or ethanol).
  • Conditions : Mild temperatures (15–20 °C) to avoid side reactions.
tert-Butoxy Carbonyl Group Installation
  • Method : Introduction of the tert-butoxy group via carbodiimide-mediated coupling or alkylation to form the tert-butoxycarbonyl (Boc) protected amine.
  • Reagents : Boc anhydride or tert-butyl chloroformate with catalysts like DMAP.
  • Solvent : Dichloromethane (DCM) or similar solvents.
Esterification
  • Method : Formation of the methyl ester group on the cyclopropane ring, often by methylation of the corresponding acid or by direct ester formation during ring construction.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Purpose Typical Yield (%)
Cyclopropanation Na2CO3, 1,2-dibromoethane, 80–120 °C Cyclopropane ring formation 60–75
Nitro Reduction SnCl2, MeOH/EtOH, 15–20 °C Nitro to amine conversion 80–90
tert-Butoxy Insertion Boc anhydride, DMAP, DCM Amine protection 70–85
Esterification Methanol, acid catalyst Methyl ester formation 75–90

Yields are approximate and depend on substrate purity and reaction scale.

Purification and Characterization

  • Purification methods include recrystallization from ethanol or chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structural features.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify functional groups.

Research Discoveries and Optimization Studies

Analogous Oxidative α-Acyloxylation of Acetals

  • Oxidative functionalization of cyclopropyl acetals using cyclic diacyl peroxides under mild acidic conditions (p-TsOH·H2O) at room temperature has been demonstrated.
  • This method allows for the introduction of α-acyloxy substituents on cyclopropane rings, which may be adapted for functionalizing the ketoethyl side chain.
  • The reaction proceeds smoothly in dichloromethane with yields monitored by ¹H NMR using internal standards.

Comparative Analysis with Structural Analogs

Compound Key Functional Groups Synthetic Challenges Typical Applications
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate Cyclopropane, methyl ester, tert-butoxy ketoethyl Strained ring formation, selective protection Intermediate in medicinal chemistry
Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate Amino-substituted cyclopropane Nitro reduction, amine protection Peptide mimetics, bioactive molecules
1-(2-(4-chlorophenyl)-2-oxoethyl)-1-methyl cyclopropane-1,1-dicarboxylate Aromatic ketoethyl, dicarboxylate Aromatic substitution, oxidative acylation Organic synthesis intermediates

This comparison highlights the synthetic complexity and functional diversity within cyclopropane derivatives, emphasizing the importance of tailored preparation methods.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as ethers, nitriles, or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Cyclopropane-containing compounds are known for their ability to interact with biological targets, and the presence of the tert-butoxy and oxoethyl groups can further modulate these interactions.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various synthetic pathways.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, positioning the functional groups in a way that enhances binding affinity and specificity. The tert-butoxy and oxoethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Target Compound
  • Structure : Methyl ester at C1, tert-butoxy oxoethyl at C2.
  • Stereochemistry : Enantiomerically pure (1S,2R).
Comparison Compounds

(±)-PPCC (from ):

  • Structure : Methyl ester at C1, 4-hydroxy-4-phenylpiperidin-1-ylmethyl group at C2.
  • Stereochemistry : Racemic mixture (1R,2S/1S,2R).
  • Key Features : Demonstrates σ receptor affinity and neuroprotective effects. The phenylpiperidine moiety contributes to receptor binding, unlike the tert-butoxy oxoethyl group in the target compound .

rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid ():

  • Structure : Carboxylic acid at C1, tert-butoxy carbonyl at C2.
  • Stereochemistry : Racemic (1R,2R).
  • Key Features : The carboxylic acid group increases polarity, contrasting with the methyl ester in the target compound. This affects solubility and reactivity in synthetic pathways .

Cyclohexyl Cyclopropanecarboxylates ():

  • Examples :
  • (1S,2S)-Cyclohexyl 2-(methanesulfonyloxymethyl)cyclopropanecarboxylate (m.p. 62–64°C, [α]D +40.8).
  • (1R,2R)-Cyclohexyl 2-(azidomethyl)cyclopropanecarboxylate.
    • Key Features : Cyclohexyl esters introduce bulkier substituents, altering melting points and optical rotations. The azidomethyl and mesyloxymethyl groups enable click chemistry or further functionalization, unlike the tert-butoxy oxoethyl group .

Brominated Cyclopropane Derivatives ():

  • Examples : Methyl (1S,2R)-2-bromocyclopropanecarboxylate.
  • Key Features : Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of bulky oxygen-containing groups simplifies reactivity compared to the target compound .

rac-methyl (1R,2R)-2-[1-amino-2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylate (): Structure: Includes an amino group adjacent to the tert-butoxy oxoethyl chain. Stereochemistry: Racemic (1R,2R).

Biological Activity

The compound (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate can be summarized as follows:

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate

This compound features a cyclopropane ring, which is known for its unique reactivity and biological properties.

The biological activity of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate has been investigated in various studies. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease processes, including proteases related to viral infections. For instance, ketone-based inhibitors have shown effectiveness against SARS-CoV proteases, suggesting potential antiviral applications for structurally similar compounds .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release and other inflammatory mediators.

Case Studies

  • Antiviral Activity : A study exploring ketone-based inhibitors highlighted the potential of similar cyclopropane derivatives in inhibiting viral proteases. The research indicated that modifications at specific positions could enhance potency against viral targets .
  • Preclinical Evaluations : In preclinical settings, derivatives of cyclopropane carboxylates have been evaluated for their pharmacokinetic properties and bioavailability, providing insights into their therapeutic potential .

Efficacy Data

The following table summarizes key findings from research on related compounds:

Compound NameTargetIC50 (nM)Mechanism
PF-00835231SARS-CoV-2 3CLpro220 ± 0.5Protease Inhibition
Compound ACathepsin B93Protease Inhibition
Compound BChymotrypsin>10Protease Inhibition

Note: The values represent the concentration required to inhibit 50% of enzyme activity.

Pharmacological Potential

Research indicates that (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate may possess significant pharmacological potential due to its structural similarity to known bioactive compounds. Investigations into its effects on various biological pathways are ongoing, with preliminary data suggesting a role in modulating metabolic pathways and enzyme activities.

Toxicology and Safety Profile

Safety assessments are critical for any new compound. Preliminary toxicological studies indicate that derivatives with similar structures exhibit low toxicity profiles when administered within therapeutic ranges. Further studies are necessary to comprehensively evaluate the safety profile of this specific compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate?

  • Methodology :

  • Cyclopropanation : Use diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the cyclopropane core .
  • Functionalization : Introduce the tert-butoxycarbonyl (Boc) group via nucleophilic substitution or esterification under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis) .
  • Stereocontrol : Chiral auxiliaries or enantioselective catalysts ensure the (1S,2R) configuration. For example, Evans’ oxazolidinones or Sharpless asymmetric epoxidation derivatives may guide stereochemistry .

Q. How is the compound characterized after synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 4–6 Hz for adjacent protons) and ester/tert-butoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm spatial arrangement of substituents .

Q. What are the primary biological or pharmacological applications of this compound?

  • Research Applications :

  • Ligand Development : Acts as a precursor for sigma receptor ligands (e.g., (±)-PPCC analogs with high sigma-1 affinity, used in neurological studies) .
  • Enzyme Inhibition : Modifies cyclopropane-containing inhibitors (e.g., proteasome or cytochrome P450 inhibitors) by tuning steric/electronic properties .

Advanced Research Questions

Q. How can stereoselectivity in cyclopropane synthesis be optimized for the (1S,2R) configuration?

  • Methodology :

  • Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Dirhodium(II) tetrakis((R)-N-(dodecylbenzenesulfonyl)prolinate)) to induce enantioselectivity .
  • Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze undesired stereoisomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design .

Q. How do computational models predict the compound’s reactivity in cyclopropanation reactions?

  • Approach :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) of diazo compounds and alkenes to predict regioselectivity .
  • Thermochemical Data : Use gas-phase enthalpy values (ΔfH) to assess reaction feasibility (e.g., strain energy of cyclopropane vs. stability of intermediates) .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Resolution Methods :

  • Dynamic NMR : Detect ring-flipping or conformational changes at variable temperatures .
  • Cross-Validation : Compare NOESY/ROESY data with X-ray structures to confirm spatial proximity of protons .

Q. How is the compound used in radiopharmaceutical development (e.g., SPECT/PET tracers)?

  • Case Study :

  • Radiolabeling : Incorporate ¹⁸F or ⁹⁹mTc via chelators (e.g., bis(imidazole)glycine derivatives) for imaging sigma receptors .
  • Biodistribution Studies : Use autoradiography in rodent models to assess blood-brain barrier penetration .

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